molecular formula C19H16O5 B2880506 (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858765-88-5

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2880506
CAS No.: 858765-88-5
M. Wt: 324.332
InChI Key: FDVDWQDDRZCUKI-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a chemically specialized aurone derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to the benzofuranone-ylidene-methyl class, which has demonstrated substantial potential as a framework for developing enzyme inhibitors, particularly against acetylcholinesterase (AChE) . The structural motif is characterized by a Z-configuration olefin bridge connecting a 6-ethoxy-3-oxobenzofuran core to a methyl benzoate moiety, creating an extended conjugated system that facilitates molecular interactions with biological targets. Researchers value this precise stereochemistry for its role in maintaining optimal binding conformation with enzyme active sites. The primary research application of this compound is in neuroscience and cognitive disorder research, where related benzofuranone-ylidene-methyl pyridinium derivatives have exhibited potent anticholinesterase activity, with some analogs demonstrating IC50 values in the nanomolar range (e.g., 10 ± 6.87 nM for closely related structures) . This inhibitory activity against AChE makes it a valuable chemical probe for investigating cholinergic neurotransmission and developing potential therapeutic approaches for conditions involving cholinergic deficit. The 6-ethoxy substitution pattern on the benzofuran ring system contributes to enhanced lipid solubility and potential blood-brain barrier permeability, important considerations for central nervous system-targeted research. Beyond neuroscientific applications, the aurone structural class has shown promise in anticancer investigations, with certain derivatives exhibiting mechanisms relevant to oncology research . The compound serves as a versatile synthetic intermediate for preparing more complex molecules through modification of its ester functionality or the ethoxy side chain, enabling structure-activity relationship studies across multiple therapeutic areas. This product is provided for chemical biology research applications only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to laboratory safety protocols for organic compounds.

Properties

IUPAC Name

methyl 4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-8-9-15-16(11-14)24-17(18(15)20)10-12-4-6-13(7-5-12)19(21)22-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVDWQDDRZCUKI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, a synthetic compound, is part of a class of benzofuran derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H16O5
Molecular Weight324.332 g/mol
Purity≥95%
CAS Number858765-88-5

These properties are crucial for understanding its reactivity and potential biological interactions.

Antioxidant Activity

Antioxidant activity is a significant aspect of many benzofuran derivatives. Studies have shown that compounds similar to this compound exhibit considerable free radical scavenging abilities.

Research Findings:
A study evaluated various benzofuran derivatives for their DPPH radical scavenging activity. The results indicated that certain structural modifications enhance antioxidant properties:

Compound% Inhibition (DPPH)Comparison Standard
Compound A71%BHA (72%)
Compound B68%BHA (72%)
(Z)-methyl 4...TBDBHA (72%)

These findings suggest that the presence of ethoxy and oxobenzofuran moieties is beneficial for antioxidant activity.

Antimicrobial Activity

The potential antimicrobial effects of this compound have also been investigated. Similar compounds have shown promising results against various pathogens.

Case Study:
In a screening study, several derivatives were tested against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/ml)Bacterial Strain
Compound C10E. coli
Compound D20Staphylococcus aureus
(Z)-methyl 4...TBDTBD

These results indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focus of recent research. Preliminary studies suggest that such compounds may inhibit cell proliferation in various cancer cell lines.

Research Overview:
A study aimed at evaluating the cytotoxic effects of related benzofuran compounds demonstrated significant inhibition of cancer cell growth:

Cell LineIC50 (µM)Compound
HeLaTBDBenzofuran Derivative A
MCF-7TBDBenzofuran Derivative B
(Z)-methyl 4...TBDTBD

The specific pathways involved in the anticancer activity remain to be elucidated, but initial findings indicate potential through apoptosis induction and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism: The compound may reduce oxidative stress by scavenging free radicals.
  • Antimicrobial Mechanism: It could disrupt bacterial cell membranes or inhibit specific metabolic pathways.
  • Anticancer Mechanism: Potential pathways include the induction of apoptosis and interference with cell signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Ring

The 6-position of the benzofuran ring is a critical site for structural modification. Key analogs include:

Compound Name Substituent at 6-Position Key Functional Groups
(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate (Target) Ethoxy (-OCH₂CH₃) Ester, ketone
methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate Methoxy (-OCH₃) Ester, ketone
methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2-ylidene}methyl]benzoate 2,6-Dichlorobenzyloxy Ester, ketone, chloroaromatic
methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate Hydroxy (-OH) Ester, ketone, phenolic

Key Observations :

  • Electronic Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing dichlorobenzyloxy group in the analog from .
  • Solubility : The methoxy analog () likely exhibits higher solubility in polar solvents than the ethoxy derivative due to reduced hydrophobicity. Conversely, the dichlorobenzyloxy analog () may display lower solubility in aqueous media due to increased lipophilicity .

Spectral and Physical Properties

While direct experimental data (e.g., melting points, IR spectra) for the target compound are unavailable in the provided evidence, inferences can be drawn from related analogs:

  • IR Spectroscopy : The ketone (C=O) stretch near 1700–1750 cm⁻¹ and ester (C-O) vibrations near 1250 cm⁻¹ are expected to dominate, similar to the methoxy analog .
  • NMR : The Z-configuration would result in distinct chemical shifts for the exocyclic methylene protons, as seen in analogs with rigid benzofuran backbones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.